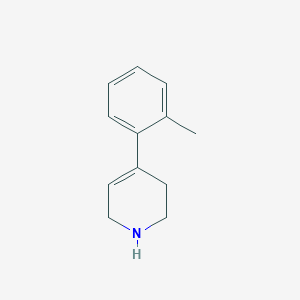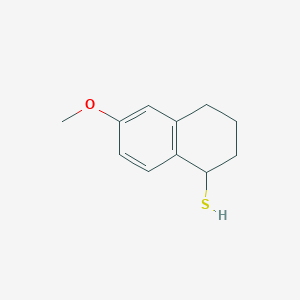
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol is an organic compound with the molecular formula C11H14OS It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a thiol group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol typically involves the following steps:
Starting Material: The synthesis begins with 6-Methoxy-1,2,3,4-tetrahydronaphthalene.
Thiol Introduction: The thiol group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler naphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Naphthalene derivatives without the methoxy group.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as antioxidants by neutralizing reactive oxygen species (ROS). The methoxy group can also influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene: Lacks both the methoxy and thiol groups, resulting in different chemical properties and applications.
6-Methoxy-2-tetralone: Contains a ketone group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol |
InChI |
InChI=1S/C11H14OS/c1-12-9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3 |
InChI Key |
FOFMXZZVRBGPSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


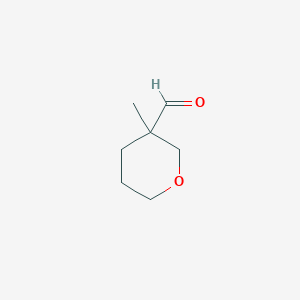
![Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate](/img/structure/B13271803.png)
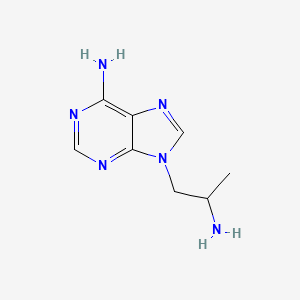
![5-Aminospiro[2.3]hexane-1-carboxamide](/img/structure/B13271822.png)
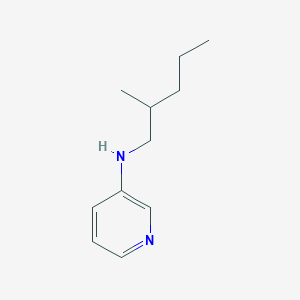
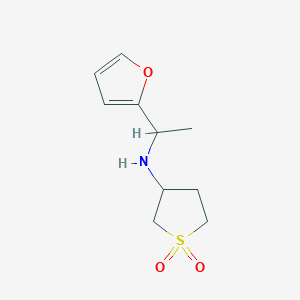

![2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271844.png)
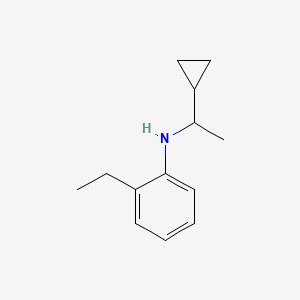
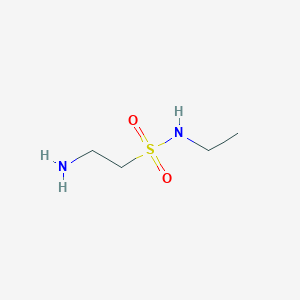
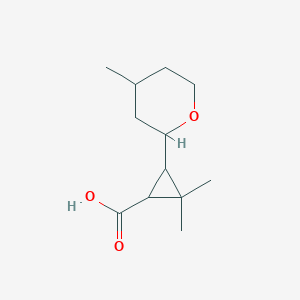
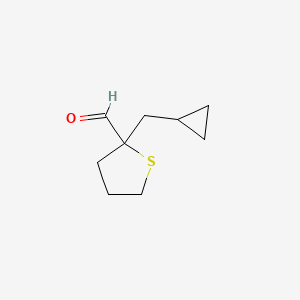
![5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13271875.png)
